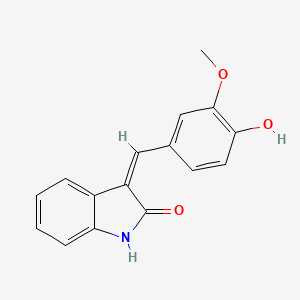

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Description

Properties

IUPAC Name |

(3Z)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-15-9-10(6-7-14(15)18)8-12-11-4-2-3-5-13(11)17-16(12)19/h2-9,18H,1H3,(H,17,19)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYKOLLRNTUQIP-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\2/C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1,3-dihydro-2H-indol-2-one. This reaction is often catalyzed by an acid or base under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also explored to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(4-oxo-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

Reduction: Formation of 3-(4-hydroxy-3-methoxybenzyl)-1,3-dihydro-2H-indol-2-one.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The structure of this compound features an indole moiety, which is known for its role in various biological functions. The presence of the hydroxyl and methoxy groups on the benzylidene part enhances its reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its ability to inhibit HIV enzymes such as reverse transcriptase and integrase. The compound demonstrated moderate to potent inhibitory effects on these enzymes, with IC50 values in the micromolar range, indicating its potential for further development as an antiviral drug .

Antioxidant Properties

The compound has shown significant antioxidant activity, which is crucial for protecting cells from oxidative stress—a contributing factor in many neurodegenerative diseases. Research indicates that it can induce the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage .

Neuroprotective Effects

Studies have suggested that 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one may exhibit neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells. This makes it a candidate for treating neurodegenerative conditions such as Alzheimer's disease .

Anti-cancer Activity

The compound has been evaluated for its anti-cancer properties. It has shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of apoptotic proteins and cell signaling pathways related to cancer progression .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a study examining various compounds' effects on HIV enzymes, 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one was found to exhibit significant inhibition of both reverse transcriptase and integrase activities with IC50 values suggesting effective antiviral action at low concentrations. This positions it as a potential lead compound for further antiviral drug development .

Case Study: Neuroprotection in Cellular Models

Research conducted on neuronal cell lines demonstrated that treatment with this compound resulted in decreased markers of oxidative stress and inflammation. The results indicated a protective effect against neurotoxicity induced by amyloid-beta peptides, commonly associated with Alzheimer's disease pathology .

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.

Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.

Antioxidant Activity: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 3-substituted methylidene oxindoles allows for tailored biological and physicochemical properties. Below is a systematic comparison with key analogs:

Substituent Effects on Structure and Physicochemical Properties

- X-ray crystallography reveals planar molecular packing due to Cl···π interactions .

- 3-(4-Methoxybenzylidene)-1,3-dihydro-2H-indol-2-one (C₁₆H₁₃NO₂, MW: 251.29 g/mol): The methoxy group increases electron density, favoring π-π stacking interactions. This compound exhibits a higher melting point (245–247°C) compared to the hydroxyl/methoxy analog, likely due to reduced hydrogen bonding .

- 3-(4-Nitrobenzylidene)-1,3-dihydro-2H-indol-2-one (C₁₅H₁₀N₂O₃, MW: 266.25 g/mol):

The nitro group introduces strong electron-withdrawing effects, leading to a distorted crystal lattice and lower solubility in aqueous media .

Key Data Table

Biological Activity

3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, also known by its CAS number 494857-72-6, is a compound that belongs to the indole family. This compound has garnered attention due to its potential biological activities, including antioxidant and anticancer properties. This article aims to compile and analyze the biological activity of this compound based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : 267.29 g/mol

- Melting Point : 224 °C

- Boiling Point : Predicted at 510.5 °C

- Density : 1.327 g/cm³ (predicted) .

Antioxidant Activity

The antioxidant potential of 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been evaluated using various assays. One notable method is the DPPH radical scavenging assay, which measures the ability of compounds to donate electrons and neutralize free radicals. The compound exhibited significant antioxidant activity, comparable to well-known antioxidants such as ascorbic acid .

Anticancer Activity

The anticancer properties of this compound have been investigated against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Effectiveness |

|---|---|---|

| U-87 | 12.5 | High |

| MDA-MB-231 | 25.0 | Moderate |

In vitro studies showed that the compound was more cytotoxic against the U-87 cell line than against MDA-MB-231, indicating a selective action that may be beneficial for targeted cancer therapies .

The mechanism by which 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one exerts its biological effects is still under investigation. However, studies suggest that its indole structure may play a crucial role in modulating various signaling pathways associated with cancer cell proliferation and apoptosis .

Study on Antimicrobial Properties

A recent study explored the antimicrobial effects of various indole derivatives, including our compound of interest. It was found to exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) was determined to be around 16 µM for S. aureus .

Neuropharmacological Effects

Another area of research focused on the neuropharmacological effects of indole derivatives, highlighting their potential antidepressant activities. In animal models, compounds similar to 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one demonstrated significant improvements in depressive-like behaviors, suggesting a possible avenue for treatment in mood disorders .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Hydroxy-3-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via Knoevenagel condensation , where 1,3-dihydro-2H-indol-2-one reacts with a substituted benzaldehyde derivative (e.g., 4-hydroxy-3-methoxybenzaldehyde) under basic conditions. Key steps include:

- Solvent selection (e.g., methanol or ethanol) to facilitate Schiff base formation.

- Use of catalytic bases like piperidine or triethylamine to enhance reaction efficiency.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product. Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural configuration of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR resolve the double bond geometry (E/Z isomerism) and substituent positions. For example, the olefinic proton in the (E)-isomer appears downfield (~δ 8.5 ppm) due to deshielding .

- X-ray crystallography : Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the hydroxyl and carbonyl groups). Crystallization in methanol/water mixtures is recommended for high-quality crystals .

- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and O–H (~3200 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and eye protection are mandatory due to acute toxicity risks (Category 4 for oral, dermal, and inhalation hazards) .

- Ventilation : Use a fume hood to minimize inhalation exposure during synthesis.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How can researchers select solvents for solubility and crystallization studies of this compound?

- Solubility : Polar aprotic solvents (DMSO, DMF) are effective for dissolution, while ethanol or methanol is ideal for recrystallization.

- Crystallization : Slow evaporation at room temperature in methanol yields well-defined crystals. Additives like acetic acid can improve crystal quality .

Advanced Research Questions

Q. How can geometric isomers (E/Z) of this compound be separated and characterized during synthesis?

- Chromatographic separation : Preparative TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) effectively resolves isomers. The (E)-isomer typically elutes faster due to lower polarity .

- NMR analysis : NOESY correlations distinguish isomers; the (Z)-isomer shows cross-peaks between the benzylidene proton and indole ring protons .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Validation assays : Perform in vitro kinase inhibition (e.g., VEGFR-2 IC₅₀) to cross-check docking results. Adjust computational parameters (e.g., force fields, solvation models) if discrepancies arise.

- Isomer consideration : Ensure computational models account for E/Z isomerism, as biological activity may vary significantly between configurations (e.g., (E)-isomers show 2–3× higher kinase inhibition than (Z)) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Substituent variation : Synthesize analogs with modified benzylidene groups (e.g., halogenation at the 4-position) or indole ring substitutions (e.g., bromine at C-5).

- Biological testing : Use standardized assays (e.g., MTT for cytotoxicity, ELISA for kinase inhibition) to quantify activity. For example, 5-bromo analogs exhibit enhanced anticonvulsant activity (ED₅₀: 13.19 mmol/kg) due to improved receptor binding .

Q. What experimental conditions influence the stability of this compound during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.